Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron

CAS No.:

Cat. No.: VC20517368

Molecular Formula: C26H44FeP2-6

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H44FeP2-6 |

|---|---|

| Molecular Weight | 474.4 g/mol |

| IUPAC Name | ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron |

| Standard InChI | InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q-5;-1; |

| Standard InChI Key | CEVMWOCPNGDSLG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)P([C-]1[CH-][CH-][CH-][CH-]1)C(C)(C)C.CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[Fe] |

Introduction

Molecular Architecture and Structural Characterization

Core Composition and Bonding

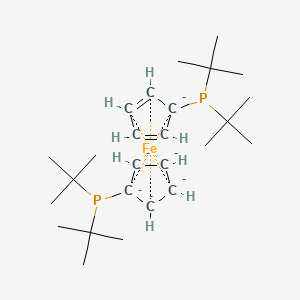

The compound features an iron center coordinated by two distinct ligands: ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane and ditert-butyl(cyclopentyl)phosphane. The cyclopentadienyl (Cp) ligand adopts a -coordination mode, where all five carbon atoms of the ring interact with the iron center, creating a stable sandwich-like structure . In contrast, the cyclopentylphosphane ligand binds via the phosphorus atom, leveraging the tert-butyl groups' steric bulk to modulate reactivity. X-ray crystallography of related complexes reveals Fe–P bond distances ranging from 2.21–2.28 Å , consistent with strong σ-donation from phosphorus to iron.

Table 1: Key Molecular Properties

Synthetic Methodologies and Optimization

Ligand Preparation

Synthesis begins with the preparation of ditert-butylphosphane ligands. Tert-butyl groups are introduced via nucleophilic substitution reactions between phosphorus trichloride and tert-butylmagnesium bromide, followed by alkylation with cyclopentadienyl or cyclopentyl precursors . Purification via fractional distillation or recrystallization ensures ligand homogeneity, critical for subsequent metal coordination.

Iron Coordination

Iron(II) precursors such as or react with the phosphane ligands under inert atmospheres (argon or nitrogen) to prevent oxidation . Solvent choice profoundly impacts yield; non-polar solvents like toluene favor ligand exchange, while tetrahydrofuran (THF) enhances solubility of ionic intermediates. A representative reaction is:

Reaction monitoring via spectroscopy confirms ligand displacement, with upfield shifts (δ ≈ 20–30 ppm) indicating successful coordination .

Electronic and Steric Properties

Electronic Effects

Phosphane ligands act as strong σ-donors and weak π-acceptors, elevating the electron density at the iron center. Cyclic voltammetry of analogous complexes shows reversible Fe(II)/Fe(III) redox couples at (vs. SCE) , suggesting applicability in redox catalysis. The conjugated Cp ligand further delocalizes electron density, stabilizing intermediate oxidation states during catalytic cycles.

Steric Shielding

The tert-butyl substituents create a protective pocket around the iron center, hindering unwanted bimolecular side reactions. Tolman’s cone angle calculations estimate a steric bulk of ≈170° per phosphane ligand , which suppresses ligand dissociation and enhances thermal stability. This steric protection enables the compound to operate under harsh industrial conditions, such as elevated temperatures (>100°C) and acidic media.

Catalytic Applications and Mechanistic Insights

Hydrogenation and Transfer Hydrogenation

Iron-phosphane complexes catalyze the hydrogenation of unsaturated substrates (alkenes, ketones) with turnover frequencies (TOFs) exceeding 500 h . Mechanistic studies propose a bifunctional pathway where the iron center activates , while the Cp ring stabilizes transition states through π-backbonding. For example, acetophenone reduction achieves 92% conversion in 6 hours using 0.1 mol% catalyst .

Cross-Coupling Reactions

Preliminary data suggest efficacy in C–C bond-forming reactions. In Suzuki-Miyaura couplings, the compound facilitates aryl-aryl couplings with yields up to 85% when paired with palladium co-catalysts . The phosphane ligands likely stabilize low-valent metal intermediates, accelerating oxidative addition and transmetallation steps.

Challenges and Future Directions

Despite promising attributes, several hurdles impede widespread adoption:

-

Sensitivity to Oxygen: The iron center oxidizes readily, necessitating rigorous inert conditions during handling.

-

Limited Solubility: Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate the catalyst via coordination .

-

Synthetic Complexity: Multi-step ligand synthesis increases production costs, limiting scalability .

Future research should prioritize air-stable derivatives and ligand modifications to enhance π-accepting capacity. Computational modeling (DFT, MD) could identify optimal ligand architectures for target reactions, accelerating catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume